molecular formula C10H15N B1353417 (R)-2-Methyl-1-phenylpropan-1-amine CAS No. 23844-66-8

(R)-2-Methyl-1-phenylpropan-1-amine

Cat. No. B1353417
CAS RN: 23844-66-8
M. Wt: 149.23 g/mol
InChI Key: UVXXBSCXKKIBCH-SNVBAGLBSA-N
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Description

(R)-2-Methyl-1-phenylpropan-1-amine, commonly known as R-Methylphenidate, is a psychostimulant and a reuptake inhibitor of dopamine and norepinephrine. It is used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, and is also used off-label for the treatment of various other disorders. R-Methylphenidate has a long history of use and has been the subject of numerous studies.

Scientific Research Applications

Isotope Effects in Enzymatic N-Demethylation

  • Research on the N-demethylation of related tertiary amines by rodent liver homogenates has revealed kinetic isotope effects, suggesting the C-H bond cleavage of the N-methyl group as a rate-limiting step in enzymatic N-demethylation reactions (Abdel-Monem, 1975).

Asymmetric Synthesis and Autocatalysis

  • Studies have demonstrated asymmetric autocatalysis of similar compounds, with significant enantioselectivity achieved through catalytic reactions (ShengJian et al., 1993).

Stereoselectivity in Reductive Amination

  • Investigations into the stereoselectivity of reductive amination processes involving similar compounds have shown that reaction stereoselectivity is influenced by catalyst types and reaction conditions (Astrová et al., 2007).

Dynamic Kinetic Resolution in Bioamination

  • Studies on the amination of racemic alpha-chiral aldehydes have achieved high optical purities using enantiocomplementary w-transaminases, enabling access to both (R)- and (S)-enantiomers (Fuchs et al., 2014).

Lewis Acid-Catalyzed Ring-Opening Reactions

  • Research has described the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, maintaining enantiomeric purity and enabling synthesis of related compounds (Lifchits & Charette, 2008).

properties

IUPAC Name

(1R)-2-methyl-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,11H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXXBSCXKKIBCH-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427841
Record name (1R)-2-Methyl-1-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Methyl-1-phenylpropan-1-amine

CAS RN

23844-66-8
Record name (1R)-2-Methyl-1-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GY Zhang, JY Zhao, XB Wang… - … Section E: Structure …, 2006 - scripts.iucr.org
2,4-Dimethyl-6-[(1R)-1-{[(1R)-2-methyl-1-phenylpropyl]amino}ethyl]phenol, (I), has been synthesized and its absolute configuration has been determined by reference to the crystal …
Number of citations: 4 scripts.iucr.org
GY Zhang, WH Wang, JY Zhao… - … Section C: Crystal …, 2006 - scripts.iucr.org
In the title compound, C25H30NO+·Cl−, the molecules are linked by a combination of intermolecular N—H⋯Cl and O—H⋯Cl hydrogen bonds and intramolecular N—H⋯O hydrogen …
Number of citations: 8 scripts.iucr.org
R Almansa, D Guijarro, M Yus - Tetrahedron: Asymmetry, 2008 - Elsevier
The reaction of triorganozincates with (R)-N-(tert-butanesulfinyl) imines gives the expected α-branched sulfinamides in good to excellent yields with diastereomeric ratios of up to 98:2. …
Number of citations: 61 www.sciencedirect.com
SJ Kaspersen, J Han, KG Nørsett, L Rydså… - European Journal of …, 2014 - Elsevier
The epidermal growth factor receptor is an important target in molecular cancer therapy. Herein, the enzymatic inhibition potential of a series of chiral and non chiral pyrrolopyrimidine …
Number of citations: 27 www.sciencedirect.com
N Ritchie - 2020 - search.proquest.com
Enantiomerically pure compounds are important in the pharmaceutical and agrochemical industries because opposite enantiomers can have considerably different effects in a chiral …
Number of citations: 4 search.proquest.com
SY Zhang
Number of citations: 0

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